Trimethylsilyl cyanide
Overview
Description
Trimethylsilyl cyanide is a chemical compound with the formula (CH₃)₃SiCN. It is a volatile liquid consisting of a cyanide group (CN) attached to a trimethylsilyl group. This compound is widely used in organic synthesis as an equivalent to hydrogen cyanide due to its reactivity and versatility .
Mechanism of Action
Target of Action
Trimethylsilyl cyanide (TMSCN) is a commercial reagent used as a cyanide source for nucleophilic reactions . Its primary targets are carbon-oxygen double bonds, for example in aldehydes, ketones, and imines .
Mode of Action
TMSCN interacts with its targets by adding across carbon-oxygen double bonds to form a new carbon-carbon bond . This interaction results in the formation of cyanohydrin silyl ethers and α-aminonitriles in Strecker-type reactions .
Biochemical Pathways
The biochemical pathways affected by TMSCN involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds play a crucial role in various biochemical reactions and can be used in the synthesis of various heterocycles .
Pharmacokinetics
It’s known that tmscn is a volatile liquid, moisture-sensitive, with a boiling point of 114–117 °c .
Result of Action
The result of TMSCN’s action is the formation of new carbon-carbon bonds, specifically in the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds have various applications in organic synthesis.
Action Environment
TMSCN is sensitive to moisture and can react violently with water . It’s typically used in controlled laboratory environments. The efficacy and stability of TMSCN can be influenced by environmental factors such as temperature, humidity, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
Trimethylsilyl cyanide is a versatile reagent used in several different reactions . It is generally used in nucleophilic additions to aldehydes, ketones, and imines to form cyanohydrin silyl ethers . It also participates in Strecker-type reactions to form α-aminonitriles
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carbonyl compounds. In its principal application, it adds across carbon-oxygen double bonds, for example in an aldehyde, to form a new carbon-carbon bond . The product is an O-silylated cyanohydrin
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl cyanide can be synthesized by the cyanation of trimethylchlorosilane with potassium cyanide in the presence of polyethylene glycol (PEG400) and zinc iodide. This reaction can be carried out under stirring at room temperature or using ultrasonic radiation . Another method involves the reaction of trimethylchlorosilane with sodium cyanide supported on Amberlite XAD-4 in N-methylpyrrolidinone .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of trimethylchlorosilane with metal cyanides such as potassium cyanide or sodium cyanide. The reaction is often catalyzed by zinc iodide and conducted in the presence of polyethylene glycol to enhance yield and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl cyanide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.
Hydrolysis: It hydrolyzes to produce hydrogen cyanide and trimethylsilanol.
Common Reagents and Conditions:
Aldehydes and Ketones: React with this compound in the presence of Lewis acids or bases to form cyanohydrin trimethylsilyl ethers.
Water: Hydrolyzes this compound to hydrogen cyanide and trimethylsilanol.
Major Products:
Cyanohydrin Trimethylsilyl Ethers: Formed from the reaction with aldehydes and ketones.
Hydrogen Cyanide and Trimethylsilanol: Formed from hydrolysis.
Scientific Research Applications
Trimethylsilyl cyanide is used in various scientific research applications, including:
Organic Synthesis: It is employed as a reagent for the preparation of optically active cyanohydrins and in the derivatization of complex metabolite mixtures by gas chromatography-mass spectrometry (GC-MS)
Strecker Synthesis: Used as a cyanide source in enantioselective organocatalytic Strecker-type reactions.
Comparison with Similar Compounds
Hydrogen Cyanide (HCN): Similar in reactivity but more toxic and less stable.
Potassium Cyanide (KCN) and Sodium Cyanide (NaCN): Used in similar cyanation reactions but are solid salts and highly toxic.
Cyanohydrins: Formed from the reaction of hydrogen cyanide with aldehydes and ketones, similar to the products formed with trimethylsilyl cyanide.
Uniqueness: this compound is unique due to its volatility and the presence of the trimethylsilyl group, which enhances its reactivity and makes it a safer alternative to hydrogen cyanide for laboratory use .
Properties
IUPAC Name |
trimethylsilylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMLDGFXIOXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064766 | |
Record name | Silanecarbonitrile, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |
Record name | Trimethylsilyl cyanide | |
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URL | https://haz-map.com/Agents/9083 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7677-24-9 | |
Record name | Trimethylsilyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanecarbonitrile, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanecarbonitrile, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilylcarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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